

# The discovery and development history of Co-Renitec

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |            |
|----------------|------------|
| Compound Name: | Co-Renitec |
| Cat. No.:      | B12757596  |

[Get Quote](#)

An In-depth Technical Guide to the Discovery and Development of **Co-Renitec**

## Introduction

**Co-Renitec** is a fixed-dose combination antihypertensive medication comprising enalapril maleate, an angiotensin-converting enzyme (ACE) inhibitor, and hydrochlorothiazide (HCTZ), a thiazide diuretic. This combination leverages complementary mechanisms of action to achieve greater blood pressure control than either agent alone, establishing it as a significant therapeutic option in the management of essential hypertension. This document provides a detailed overview of the discovery, development, and clinical evaluation of **Co-Renitec**, intended for researchers, scientists, and drug development professionals.

## Discovery and Development of Individual Components

The development of **Co-Renitec** is rooted in the independent discovery and success of its two constituent compounds.

### Enalapril Maleate

The journey to enalapril began with the groundbreaking discovery of ACE inhibitors. In the 1960s, researchers identified peptides in the venom of the Brazilian pit viper (*Bothrops jararaca*) that potently inhibited the angiotensin-converting enzyme[1][2]. This led to the

development of the first ACE inhibitor, captopril, in 1981[1]. While effective, captopril's sulfhydryl group was associated with side effects like skin rashes and taste disturbances.

This prompted the search for second-generation, non-sulfhydryl ACE inhibitors. Scientists at Merck Sharp and Dohme designed and synthesized enalapril (originally MK-421) in the late 1970s, with the first synthesis published in 1980[3]. Enalapril is a prodrug, which is hydrolyzed in the liver to its active metabolite, enalaprilat (MK-422)[4][5]. This structural modification, specifically the L-proline moiety, confers oral bioavailability, a limitation of earlier peptide-based inhibitors[6].

**Synthesis:** The large-scale synthesis of enalapril typically involves a key step of diastereoselective reductive amination. This reaction combines the dipeptide L-alanyl-L-proline with ethyl 2-oxo-4-phenylbutanoate, often catalyzed by Raney-Nickel (Ra-Ni) or Palladium on carbon (Pd/C)[3][7][8][9].

**Mechanism of Action:** Enalaprilat competitively inhibits ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II[10][11]. The inhibition of ACE leads to:

- Decreased Angiotensin II Levels: This results in vasodilation (relaxation of blood vessels) and consequently, a reduction in blood pressure[6][10].
- Reduced Aldosterone Secretion: Lower levels of angiotensin II decrease the stimulation of the adrenal cortex to produce aldosterone. This reduces sodium and water retention by the kidneys[10].
- Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a vasodilator. By inhibiting ACE, enalaprilat increases bradykinin levels, which may contribute to its antihypertensive effect but is also linked to the characteristic side effect of a dry cough[11].

## Hydrochlorothiazide (HCTZ)

Hydrochlorothiazide is a thiazide diuretic that was discovered by researchers at Merck & Co. and Ciba and became commercially available in 1959[12]. Its development was a major step forward in the management of hypertension and edema.

Mechanism of Action: HCTZ acts primarily on the distal convoluted tubule of the nephron in the kidney. It inhibits the sodium-chloride (Na<sup>+</sup>/Cl<sup>-</sup>) cotransporter, preventing the reabsorption of sodium and chloride ions from the tubular fluid back into the blood[12]. This action results in:

- Natriuresis and Diuresis: Increased excretion of sodium and water, leading to a reduction in blood volume and cardiac output[12][13].
- Reduced Peripheral Vascular Resistance: The long-term antihypertensive effect is also attributed to a reduction in peripheral vascular resistance, though the exact mechanism is not fully understood[12].

## Rationale for the Combination: The Genesis of Co-Renitec

The combination of an ACE inhibitor and a thiazide diuretic was a logical step in antihypertensive therapy, designed to create a synergistic effect and mitigate the side effects of each component.

- Additive Antihypertensive Effect: The two drugs lower blood pressure through different mechanisms. HCTZ reduces blood volume, while enalapril promotes vasodilation. Clinical studies have confirmed that the blood pressure reduction from the combination is approximately additive[4].
- Counteracting Renin-Angiotensin System (RAS) Activation: Diuretics like HCTZ increase plasma renin activity as a compensatory response to volume depletion[4]. This increased renin activity would normally lead to more angiotensin II production, counteracting the drug's effect. Enalapril directly blocks this pathway, making the diuretic more effective.
- Mitigation of Potassium Loss: A common side effect of HCTZ is hypokalemia (low potassium levels) due to increased potassium excretion. Enalapril, by reducing aldosterone secretion, tends to cause potassium retention, thus counteracting the potassium-losing effect of the diuretic[4].

The fixed-dose combination, marketed as **Co-Renitec** (and Vaseretic in the US), was approved for medical use in the United States in October 1986[14]. It is indicated for patients whose blood pressure is not adequately controlled with enalapril alone.

# Preclinical and Clinical Development

The development of **Co-Renitec** involved extensive pharmacokinetic and clinical efficacy trials to establish its safety and effectiveness.

## Pharmacokinetic Studies

Pharmacokinetic studies were crucial to ensure that combining the two drugs into a single tablet did not negatively affect the absorption or bioavailability of either component.

- Bioequivalence: Studies demonstrated that the combination tablet is bioequivalent to the concomitant administration of separate enalapril and hydrochlorothiazide tablets[4].
- Drug Interactions: The co-administration of HCTZ has been shown to have no significant effect on the pharmacokinetics of enalaprilat[15]. However, one study in normotensive volunteers noted that when given with HCTZ, the mean AUC (Area Under the Curve) and Cmax (Maximum Concentration) of enalaprilat were reduced by up to 20% compared to enalapril alone. This difference was not statistically significant and was considered unlikely to be of clinical importance[16][17]. Another study in elderly hypertensive patients found that HCTZ caused a significant reduction in the renal clearance and an increase in the AUC of enalaprilat, leading to higher serum concentrations of the active drug[18].

## Clinical Efficacy and Safety Trials

Numerous clinical trials have evaluated the efficacy and safety of the enalapril-HCTZ combination.

- A double-blind, parallel study involving 217 patients with essential hypertension compared enalapril monotherapy with enalapril/HCTZ combination therapy. The mean decrease in supine diastolic blood pressure was 16 mmHg in both groups, with 81% of the combination therapy group achieving a diastolic blood pressure of  $\leq 90$  mmHg[19].
- An open-label, multicenter trial evaluated the combination in patients unresponsive to enalapril 20 mg monotherapy. Of the 81 patients who were not normalized with enalapril alone, 74% achieved blood pressure normalization (supine diastolic blood pressure  $\leq 90$  mmHg) after being switched to the combination therapy[20].

- Another study in 28 patients with moderate to severe essential hypertension found that **Co-Renitec** taken for 16 weeks significantly reduced both daytime and nighttime blood pressure. The target systolic blood pressure was reached in 77% of patients, and the target diastolic blood pressure was reached in 69%[21].
- Safety evaluations in over 1500 patients showed that adverse experiences were limited to those previously reported with either enalapril or HCTZ individually, with no new adverse events peculiar to the combination being observed[4]. The most common side effects include dizziness, headache, fatigue, and cough[13][14].

## Data Presentation

### Table 1: Summary of Pharmacokinetic Parameters

(Note: Values are approximate and can vary based on the specific study, patient population, and dosage. This table synthesizes data from multiple sources for illustrative purposes.)

| Parameter                 | Enalapril<br>(Alone) | Enalaprilat<br>(from<br>Enalapril) | Hydrochlorothi<br>azide (HCTZ) | Enalaprilat<br>(with HCTZ)       |
|---------------------------|----------------------|------------------------------------|--------------------------------|----------------------------------|
| Tmax (Peak<br>Time)       | ~1 hour[4]           | 4-6 hours[6]                       | 1-5 hours                      | 4-6 hours[15]                    |
| Bioavailability           | ~60%[6]              | N/A (Metabolite)                   | ~70% (Variable)<br>[12]        | No significant<br>change[4][15]  |
| Elimination Half-<br>life | ~1.3 hours           | ~11 hours                          | 5.6–14.8<br>hours[12]          | May be slightly<br>increased[18] |
| Excretion                 | Primarily Renal      | >90% Renal<br>(unchanged)[11]      | >95% Renal<br>(unchanged)[12]  | Primarily Renal                  |

### Table 2: Summary of Key Clinical Efficacy Trials

| Study / Reference          | Patient Population                                                 | N   | Treatment Arms                                                                                | Duration | Key Efficacy Outcome                                                                                                     |
|----------------------------|--------------------------------------------------------------------|-----|-----------------------------------------------------------------------------------------------|----------|--------------------------------------------------------------------------------------------------------------------------|
| Canadian Working Group[19] | Mild-<br>Moderate<br>Essential<br>Hypertension                     | 217 | 1) Enalapril<br>10-20 mg<br>2)<br>Enalapril 10<br>mg or<br>Enalapril 10<br>mg / HCTZ<br>25 mg | 8 weeks  | Mean SDBP<br>decrease of<br>16 mmHg.<br>81% of<br>combination<br>group<br>reached DBP<br>≤90 mmHg.                       |
| De-Orrchis et al.[20]      | Essential<br>Hypertension<br>unresponsive<br>to Enalapril<br>20 mg | 81  | Enalapril 20<br>mg / HCTZ<br>12.5 mg                                                          | 4 weeks  | 74% of<br>patients<br>achieved<br>DBP<br>normalization<br>(≤90 mmHg).                                                    |
| Mironov et al. [21]        | Moderate-<br>Severe<br>Essential<br>Hypertension                   | 28  | Co-Renitec                                                                                    | 16 weeks | Mean<br>decrease in<br>nocturnal BP:<br>18.6/11.4<br>mmHg.<br>Target<br>SBP/DBP<br>reached in<br>77%/69% of<br>patients. |

SDBP: Supine Diastolic Blood Pressure; DBP: Diastolic Blood Pressure; SBP: Systolic Blood Pressure

## Experimental Protocols

### Protocol: Pharmacokinetic Bioequivalence Study

- Objective: To compare the rate and extent of absorption of enalapril and HCTZ from a fixed-dose combination tablet versus co-administration of the individual tablets.
- Study Design: Randomized, open-label, single-dose, two-treatment, two-period, crossover design with a washout period of at least one week between phases[16][17].
- Subjects: Healthy, normotensive adult volunteers (e.g., n=12-24)[16][17]. Subjects are screened for health status, and inclusion/exclusion criteria are strictly followed.
- Procedure:
  - After an overnight fast, subjects receive either the combination tablet or the two separate tablets with a standardized volume of water.
  - Blood samples are collected in heparinized tubes at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, 72, 96 hours).
  - Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
  - Plasma concentrations of enalapril, enalaprilat, and HCTZ are determined using a validated analytical method (e.g., LC-MS/MS).
- Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated for each subject. Statistical analysis (e.g., ANOVA) is performed on log-transformed data to determine if the 90% confidence intervals for the ratio of the geometric means (combination vs. separate tablets) fall within the bioequivalence range of 80-125%.

## Protocol: Clinical Efficacy and Safety Trial

- Objective: To evaluate the antihypertensive efficacy and safety of **Co-Renitec** compared to enalapril monotherapy or placebo.
- Study Design: Multicenter, randomized, double-blind, parallel-group study[19].
- Subjects: Adult patients with mild-to-moderate essential hypertension (e.g., supine diastolic blood pressure 95-115 mmHg).
- Procedure:

- Washout/Placebo Run-in (e.g., 4 weeks): All previous antihypertensive medications are discontinued, and patients receive a single-blind placebo to establish a baseline blood pressure and ensure compliance.
- Randomization: Eligible patients are randomly assigned to treatment groups (e.g., Enalapril 10 mg, **Co-Renitec** 10/25 mg).
- Treatment Period (e.g., 8-12 weeks): Patients take the assigned medication once daily. Blood pressure is measured at regular intervals (e.g., weeks 2, 4, 8) using a standardized method (e.g., mercury sphygmomanometer) at the same time of day to assess trough effects[19][20].
- Safety Monitoring: Adverse events are recorded at each visit. Laboratory tests (e.g., serum electrolytes, creatinine) are performed at baseline and at the end of the study.
- Primary Endpoint: The primary efficacy measure is the change from baseline in mean sitting or supine diastolic blood pressure at the end of the treatment period.
- Statistical Analysis: An intent-to-treat analysis is performed. The mean changes in blood pressure between treatment groups are compared using appropriate statistical tests (e.g., ANCOVA, with baseline blood pressure as a covariate).

## Visualization of Pathways and Workflows

### Mechanism of Action: RAAS and Nephron

[Click to download full resolution via product page](#)

Caption: Combined mechanism of Enalaprilat and HCTZ to lower blood pressure.

# Clinical Trial Workflow



[Click to download full resolution via product page](#)

Caption: Generalized workflow for a double-blind, parallel-group clinical trial.

## Conclusion

The development of **Co-Renitec** represents a successful application of rational drug design and combination therapy. By building on the foundation of ACE inhibition established by captopril, enalapril was created as a potent, orally available agent with an improved side-effect profile. Its subsequent combination with the well-established diuretic hydrochlorothiazide provided a synergistic and effective treatment for hypertension. The rigorous preclinical and clinical evaluation of this combination has solidified its role as a cornerstone in the management of hypertension, offering patients a convenient and powerful tool for blood pressure control. The history of **Co-Renitec** underscores the value of combining agents with complementary mechanisms to enhance therapeutic efficacy and address complex multifactorial diseases.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Success Stories in Drug Discovery - Drug Design Org [drugdesign.org]
- 2. Discovery and development of ACE inhibitors - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. drugs.com [drugs.com]
- 5. Co-Renitec 10/25mg Tab.— Dawaai - Uses, Side Effect, Price In Pakistan [dawaai.pk]
- 6. Enalapril - Wikipedia [en.wikipedia.org]
- 7. Enalapril synthesis - chemicalbook [chemicalbook.com]
- 8. WO2000017228A2 - Stereoselective process for enalapril - Google Patents [patents.google.com]
- 9. File:Enalapril synthesis.svg - Wikimedia Commons [commons.wikimedia.org]
- 10. goodrx.com [goodrx.com]

- 11. Enalaprilat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Hydrochlorothiazide - Wikipedia [en.wikipedia.org]
- 13. Enalapril and Hydrochlorothiazide: MedlinePlus Drug Information [medlineplus.gov]
- 14. Enalapril/hydrochlorothiazide - Wikipedia [en.wikipedia.org]
- 15. Effect of hydrochlorothiazide on the pharmacokinetics of enalapril in hypertensive patients with varying renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic comparison of a combination tablet of enalapril and hydrochlorothiazide with enalapril and hydrochlorothiazide tablets administered together and separately - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 18. The influence of hydrochlorothiazide on the pharmacokinetics of enalapril in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enalapril and enalapril-hydrochlorothiazide in the treatment of essential hypertension. The Enalapril-Hydrochlorothiazide in Essential Hypertension Canadian Working Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Efficacy and tolerability of enalapril (20 mg)/hydrochlorothiazide (12.5 mg) combination therapy in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [Co-renitek treatment of patients with moderate and severe forms of hypertensive disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The discovery and development history of Co-Renitec]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12757596#the-discovery-and-development-history-of-co-renitec\]](https://www.benchchem.com/product/b12757596#the-discovery-and-development-history-of-co-renitec)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)